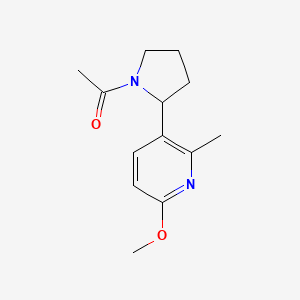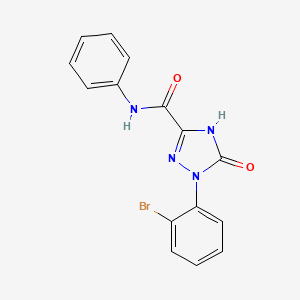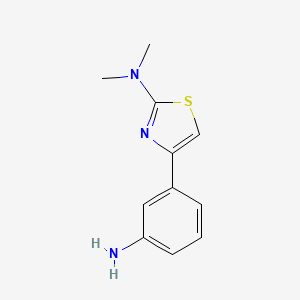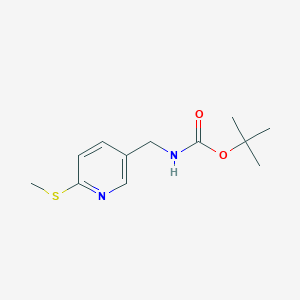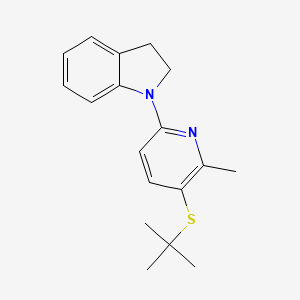
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a high-affinity antagonist selective for κ-opioid receptors, with significant potential for treating depression and addiction disorders . In addition, it has demonstrated antidepressant-like efficacy in mouse forced-swim tests and has shown therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .
Mechanism of Action
The mechanism of action of 2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-2-amine involves its interaction with κ-opioid receptors (KOR). It acts as a KOR antagonist with high affinity for human, rat, and mouse KORs . This compound blocks KOR and μ-opioid receptor (MOR) agonist-induced analgesia and inhibits ex vivo binding to KOR and MOR receptors . The molecular targets and pathways involved in its mechanism of action include the inhibition of KOR and MOR agonist-induced analgesia and the reduction of spiradoline-induced plasma prolactin levels .
Comparison with Similar Compounds
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-2-amine is unique in its high affinity and selectivity for KORs compared to other similar compounds. Similar compounds include 2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), which also acts as a KOR antagonist but with different affinities for human, rat, and mouse KORs . Another similar compound is 2-(pyridin-2-yl)pyrimidine, which has potential biological activities but differs in its chemical structure and target receptors .
Properties
Molecular Formula |
C13H22N4O |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-methyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H22N4O/c1-13(2,3)16-10-11-8-14-12(15-9-11)17-4-6-18-7-5-17/h8-9,16H,4-7,10H2,1-3H3 |
InChI Key |
JNPFXZZHAKFKPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CN=C(N=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)
